
Betamethasone 9(11)-ene-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Betamethasone 9(11)-ene-d9 is a synthetic glucocorticoid, a class of corticosteroids that are used for their potent anti-inflammatory and immunosuppressive properties. This compound is a deuterated form of betamethasone, where deuterium atoms replace certain hydrogen atoms, enhancing its stability and metabolic profile. Betamethasone itself is widely used in the treatment of various inflammatory and autoimmune conditions, including rheumatoid arthritis, asthma, and dermatological disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Betamethasone 9(11)-ene-d9 typically involves multiple steps, starting from a suitable steroid precursor. The process includes fluorination, hydroxylation, and deuteration steps. The fluorination is often achieved using reagents like diethylaminosulfur trifluoride (DAST), while hydroxylation can be performed using oxidizing agents such as chromium trioxide. Deuteration is carried out using deuterium gas or deuterated solvents under specific conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards. Advanced techniques like high-performance liquid chromatography (HPLC) are employed for quality control .
Analyse Chemischer Reaktionen
Types of Reactions
Betamethasone 9(11)-ene-d9 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to convert ketones to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Halogenating Agents: N-bromosuccinimide, chlorine gas
Major Products Formed
The major products formed from these reactions include various hydroxylated, halogenated, and deuterated derivatives of this compound, which can have different pharmacological properties and applications .
Wissenschaftliche Forschungsanwendungen
Betamethasone 9(11)-ene-d9 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Employed in studies investigating the effects of glucocorticoids on cellular processes and gene expression.
Medicine: Utilized in preclinical and clinical research to study its efficacy and safety in treating inflammatory and autoimmune diseases.
Industry: Applied in the formulation of topical and systemic corticosteroid medications
Wirkmechanismus
Betamethasone 9(11)-ene-d9 exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the translocation of the receptor-ligand complex into the nucleus. This complex then binds to glucocorticoid response elements in the DNA, modulating the transcription of target genes. The primary molecular targets include genes involved in the inflammatory response, such as those encoding cytokines, chemokines, and adhesion molecules. The compound inhibits the activity of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), key transcription factors in the inflammatory pathway .
Vergleich Mit ähnlichen Verbindungen
Betamethasone 9(11)-ene-d9 can be compared with other glucocorticoids such as:
Dexamethasone: Similar in structure but differs in the spatial configuration of the methyl group at position 16.
Prednisolone: Less potent than this compound and has a different side effect profile.
Hydrocortisone: The least potent among the commonly used glucocorticoids, with a shorter duration of action
Uniqueness
The deuteration in this compound enhances its metabolic stability, potentially leading to a longer duration of action and reduced side effects compared to its non-deuterated counterparts .
List of Similar Compounds
- Dexamethasone
- Prednisolone
- Hydrocortisone
- Triamcinolone
- Methylprednisolone
Eigenschaften
Molekularformel |
C27H36O5 |
|---|---|
Molekulargewicht |
449.6 g/mol |
IUPAC-Name |
[(8S,10S,13S,14S,16S,17R)-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] 2,2,3,3,4,4,5,5,5-nonadeuteriopentanoate |
InChI |
InChI=1S/C27H36O5/c1-5-6-7-24(31)32-27(23(30)16-28)17(2)14-22-20-9-8-18-15-19(29)10-12-25(18,3)21(20)11-13-26(22,27)4/h10-12,15,17,20,22,28H,5-9,13-14,16H2,1-4H3/t17-,20+,22-,25-,26-,27-/m0/s1/i1D3,5D2,6D2,7D2 |
InChI-Schlüssel |
HMWBLDMZUXMBDQ-VNBGPEOMSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)C=C[C@@]43C)C)C)C(=O)CO |
Kanonische SMILES |
CCCCC(=O)OC1(C(CC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C)C)C(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


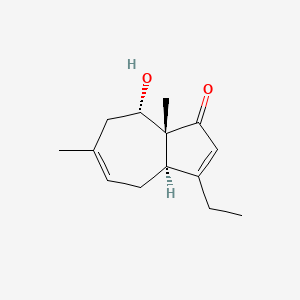




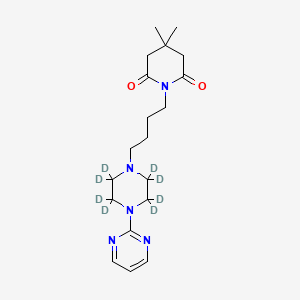

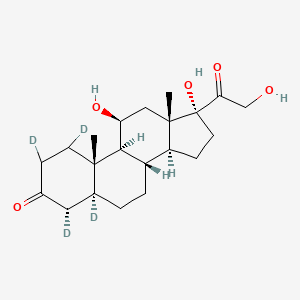

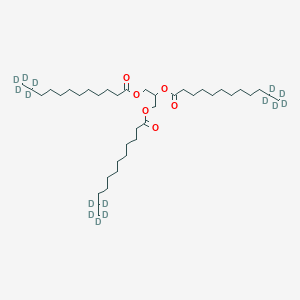
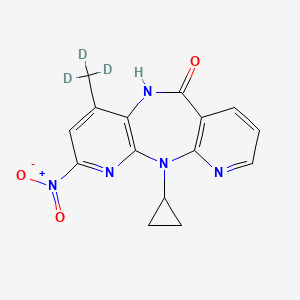
![4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic Acid Ethyl Ester](/img/structure/B15143108.png)
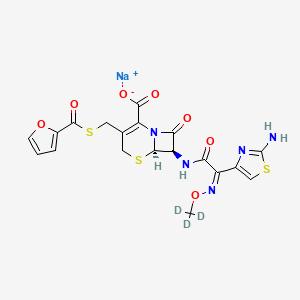
![1-[2,4-Dihydroxy-6-[(2-hydroxyphenyl)methyl]-3-methoxyphenyl]-3-phenylpropan-1-one](/img/structure/B15143120.png)
